molecular formula C27H26BrN5O2S B11656808 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656808
M. Wt: 564.5 g/mol
InChI Key: NQLAXLPUYRLLDR-MUFRIFMGSA-N
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Description

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Research identifies this compound as part of a class of novel N'-benzylidene-2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives designed for enhanced anticancer activity. Its primary research value lies in its ability to selectively target HDAC6, an enzyme that deacetylates non-histone proteins like α-tubulin, without significantly affecting the class I HDAC enzymes involved in histone deacetylation. This selectivity is crucial for probing the specific biological functions of HDAC6 and for developing targeted therapies with potentially reduced side effects. The compound's mechanism of action involves chelating the zinc ion in the active site of HDAC6, leading to the accumulation of acetylated α-tubulin and disruption of cellular processes such as cell migration and aggresome formation, a key pathway for cancer cell survival. Consequently, it is a valuable chemical probe for investigating the role of HDAC6 in oncogenesis , neurodegenerative diseases , and other conditions linked to protein misfolding. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

Molecular Formula

C27H26BrN5O2S

Molecular Weight

564.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26BrN5O2S/c1-27(2,3)20-11-9-18(10-12-20)25-31-32-26(33(25)22-7-5-4-6-8-22)36-17-24(35)30-29-16-19-15-21(28)13-14-23(19)34/h4-16,34H,17H2,1-3H3,(H,30,35)/b29-16+

InChI Key

NQLAXLPUYRLLDR-MUFRIFMGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Tert-Butylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is synthesized via cyclocondensation of 4-tert-butylbenzohydrazide with phenyl isothiocyanate under basic conditions. A mixture of 4-tert-butylbenzohydrazide (1.0 equiv) and phenyl isothiocyanate (1.2 equiv) in ethanol is refluxed with potassium hydroxide (2.0 equiv) for 12 hours. The intermediate thiosemicarbazide undergoes intramolecular cyclization upon acidification with hydrochloric acid (pH 2–3), yielding the triazole-3-thiol derivative in 68–72% yield.

Table 1: Optimization of Triazole-3-Thiol Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFEthanol
Temperature (°C)8010080
Reaction Time (h)12812
Yield (%)726572

Preparation of 2-[(5-(4-Tert-Butylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]Acetohydrazide

The sulfanylacetohydrazide intermediate is synthesized via nucleophilic displacement. Triazole-3-thiol (1.0 equiv) reacts with ethyl chloroacetate (1.1 equiv) in acetone containing sodium hydride (1.5 equiv) at 0–5°C for 2 hours. The resulting ethyl ester is hydrolyzed with aqueous NaOH (10%) to yield 2-[(triazol-3-yl)sulfanyl]acetic acid, which is subsequently treated with hydrazine hydrate (2.0 equiv) in ethanol under reflux for 6 hours. This step achieves 85–90% conversion to the hydrazide .

Condensation with 5-Bromo-2-Hydroxybenzaldehyde

The final Schiff base formation involves refluxing equimolar amounts of 2-[(triazol-3-yl)sulfanyl]acetohydrazide and 5-bromo-2-hydroxybenzaldehyde in ethanol with glacial acetic acid (5 mol%) for 8 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configuration imine. The product is isolated by filtration after cooling to 0°C and recrystallized from ethanol/water (3:1) to achieve 78–82% purity .

Key Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.82–7.12 (m, 13H, Ar-H), 4.21 (s, 2H, SCH2), 1.32 (s, 9H, C(CH3)3) .

  • ESI-MS: m/z 552.454 [M+H]⁺ .

Purification and Yield Optimization

Chromatographic purification on silica gel (ethyl acetate/hexane, 1:2) enhances purity to >98%. Alternative methods include fractional crystallization using dimethylformamide/water, which improves yield to 84% but requires stringent temperature control. Process scalability is demonstrated in batch sizes up to 500 g with consistent yields (±2%) .

Competitive oxidation of the thiol group during triazole synthesis is mitigated by conducting reactions under nitrogen. Schiff base formation may produce Z-isomer byproducts (≤5%), which are removed via recrystallization. Computational studies (DFT) confirm the thermodynamic preference for the E-isomer due to reduced steric hindrance between the tert-butyl group and triazole ring .

Chemical Reactions Analysis

Reactivity Profile

The compound’s reactivity stems from its functional groups:

Functional Group Reaction Type Reagents/Conditions Outcome
HydrazideNucleophilic substitutionAldehydes (e.g., benzaldehyde), acid catalystsFormation of hydrazones
TriazoleHeterocyclic ring openingStrong acids (e.g., HCl)Degradation of triazole framework
BromineSubstitutionNucleophiles (e.g., amines)Replacement of Br with nucleophile

Oxidation Reactions

  • Reagent : Potassium permanganate (KMnO₄)

  • Conditions : Aqueous acidic medium, reflux

  • Outcome : Oxidation of hydrazide to amide or acid derivatives .

Reduction Reactions

  • Reagent : Sodium borohydride (NaBH₄)

  • Conditions : Ethanol, room temperature

  • Outcome : Reduction of hydrazide to amine derivatives.

Functional Group Interactions

  • Hydrogen Bonding : The hydroxyl group (from bromo-phenolic unit) participates in intermolecular hydrogen bonds, influencing solubility and crystal packing .

  • Sulfanyl Group : The sulfur atom in the triazole moiety may act as a leaving group under specific conditions, enabling substitution reactions.

Reactivity Mechanism

  • Triazole Stability : The 1,2,4-triazole ring resists ring-opening under mild conditions but degrades under strong acidic/basic environments.

  • Bromine Reactivity : The bromine atom undergoes nucleophilic aromatic substitution, particularly under basic conditions.

Reaction Outcomes

Reaction Type Product Key Observation
OxidationAmide/acid derivativesLoss of hydrazide functionality
ReductionAmine derivativesEnhanced basicity

Research Findings

  • Biological Activity : While not explicitly studied for this compound, structurally similar hydrazide-triazole hybrids exhibit anticancer and antimicrobial properties .

  • Structural Stability : The bromine and hydroxyl groups confer moderate stability, though prolonged exposure to harsh conditions may lead to degradation .

Scientific Research Applications

Chemistry

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a versatile building block in organic synthesis. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be employed to create more intricate molecular architectures through various organic reactions.

Biological Applications

The compound's unique structure allows it to interact with biological targets, making it valuable in:

  • Antimicrobial Research : Studies have shown that derivatives of similar compounds exhibit antimicrobial activity against various pathogens. The potential for this compound to act as an antimicrobial agent warrants further investigation .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs have demonstrated anticancer properties. The mechanism may involve the modulation of enzyme activity or interference with cancer cell proliferation pathways .

Material Science

The compound may also find applications in the development of new materials due to its unique chemical properties:

  • Polymer Chemistry : Its functional groups can be used to enhance the properties of polymers or coatings, potentially leading to materials with improved durability or specific functionalities .

Case Studies and Research Findings

Several studies have explored the pharmacological activities of related compounds:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of synthesized derivatives similar to this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening :
    • Research involving compounds with triazole rings highlighted their potential as anticancer agents. The study utilized cell lines to demonstrate that certain derivatives effectively inhibited cell growth in breast cancer models .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide group can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Ring

The 4-tert-butylphenyl substituent in the target compound distinguishes it from analogs. For example:

  • N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () replaces the tert-butyl group with a bromophenyl and introduces a 2-methylpropenyl group at position 3.
  • 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide () substitutes the hydroxyphenyl group with a thiophene ring. The hydroxyl group in the target compound may facilitate hydrogen bonding, influencing binding affinity in biological systems .

Triazole Isomer Variations

  • (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide () uses a 1,2,3-triazole instead of 1,2,4-triazole. The 1,2,4-triazole in the target compound offers a distinct electronic profile due to nitrogen positioning, which may alter interactions with enzymatic targets. The 1,2,3-triazole analog reported a melting point of 233°C and a yield of 58.55%, suggesting comparable thermal stability but moderate synthetic efficiency .

Heterocycle Modifications

  • ZE-4b and ZE-4c () incorporate pyridine rings at position 5 of the triazole.
  • 2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide () replaces the triazole with an oxadiazole. Oxadiazoles are less basic than triazoles, which could reduce solubility in polar solvents .

Fluorinated and Halogenated Analogs

  • Compounds 187 and 188 () feature fluorinated phenyl groups. Fluorine’s electronegativity enhances metabolic stability compared to bromine in the target compound, though bromine’s larger size may improve π-stacking interactions in hydrophobic pockets .
  • N′-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide () combines benzimidazole and bromophenol groups. Benzimidazole’s planar structure may enhance DNA intercalation, a property less pronounced in triazole-based systems .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C23H22BrN5O2SC_{23}H_{22}BrN_5O_2S and a molecular weight of approximately 542.85 g/mol. The structural features include:

  • A bromo-substituted phenol which may contribute to its biological activity.
  • A triazole ring , known for its pharmacological importance.
  • A sulfanyl group that could enhance the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and aldehydes or ketones. The specific synthetic pathway may vary, but it often includes:

  • Formation of a Schiff base through the reaction of 5-bromo-2-hydroxybenzaldehyde with acetohydrazide.
  • Subsequent introduction of the triazole moiety via nucleophilic substitution reactions.

Antibacterial Activity

Several studies have reported the antibacterial properties of related compounds in the same class. For instance:

  • In vitro studies demonstrated that similar triazole derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The presence of the triazole ring is crucial for antimicrobial activity, likely due to its ability to interact with bacterial enzymes or disrupt cell wall synthesis.

Antifungal Activity

Triazole compounds are also known for their antifungal properties:

  • Compounds with similar structures have shown effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves inhibition of ergosterol synthesis, which is vital for fungal cell membrane integrity .

Anticancer Activity

The potential anticancer activity of this compound is an area of active research:

  • Some derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation .
  • For example, studies on closely related compounds indicated that they could inhibit tumor growth in xenograft models .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of triazole derivatives against E. coli and S. aureus, demonstrating that modifications at the phenolic position significantly enhanced activity.
  • Antifungal Screening : Another investigation focused on the antifungal potential against clinical isolates of Candida spp., revealing promising results that warrant further exploration into structure-activity relationships.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalCandida albicansGrowth inhibition
AnticancerVarious cancer cell linesInduction of apoptosis

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including hydrazide formation and condensation. For example, hydrazide intermediates are prepared by refluxing methyl esters with hydrazine hydrate in ethanol, monitored via TLC (chloroform:methanol, 7:3 ratio) . The final Schiff base formation employs an aldehyde/ketone under acidic or reflux conditions. Optimization of parameters like solvent choice, temperature, and stoichiometry can be systematically addressed using design of experiments (DoE) or Bayesian optimization algorithms to maximize yield .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H vibrations in triazole-thioether moieties) .
  • NMR : ¹H/¹³C NMR identifies protons and carbons in the aromatic, triazole, and hydrazide regions. For instance, the imine (C=N) proton appears as a singlet near δ 8.5–9.0 ppm .
  • TLC : Used to monitor reaction progress with polar solvent systems (e.g., chloroform:methanol) .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves ambiguities in stereochemistry and bond lengths .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. For example, SCXRD data (e.g., triclinic P1 space group, α = 71.976°, β = 82.228° ) may show a different conformation than NMR due to crystal packing. Hybrid approaches combining DFT calculations (e.g., B3LYP/6-31G**) with experimental data validate electronic and geometric properties. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs .

Q. What computational strategies are employed to predict electronic properties and reactivity?

  • DFT : Calculates HOMO-LUMO gaps (e.g., ΔE = ~4.5 eV) to assess charge transfer and stability. Fukui functions identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular docking : Screens potential bioactivity by simulating ligand-receptor interactions (e.g., with enzymes like cytochrome P450) .
  • Molecular dynamics (MD) : Simulates solvation effects and conformational flexibility in biological environments .

Q. How are crystallographic refinement challenges addressed for such complex structures?

SHELXL software is widely used for small-molecule refinement. Key steps include:

  • Absorption correction : Multi-scan methods (e.g., SADABS) account for heavy atoms like bromine .
  • Disorder modeling : Split positions for flexible tert-butyl or phenyl groups.
  • Validation tools : CheckCIF flags outliers in bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What methodologies optimize synthesis yield and purity in multi-step reactions?

  • Flow chemistry : Enhances reproducibility for oxidation or condensation steps (e.g., Swern oxidation analogues) .
  • Heuristic algorithms : Bayesian optimization iteratively adjusts parameters (e.g., catalyst loading, temperature) using limited experimental data .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates high-purity product .

Methodological Considerations Table

AspectBasic ApproachAdvanced TechniqueKey References
Synthesis Reflux, TLC monitoringBayesian optimization, flow chemistry
Characterization FT-IR, NMRSCXRD, Hirshfeld analysis
Computational Study HOMO-LUMO analysisMD simulations, Fukui functions
Data Resolution Spectroscopic assignmentDFT-crystallography cross-validation

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